molecular formula C22H17N3O5S B2965341 N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide CAS No. 422534-10-9

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide

Cat. No.: B2965341
CAS No.: 422534-10-9
M. Wt: 435.45
InChI Key: ZQRPOKYDRIGTSO-UHFFFAOYSA-N
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Description

The compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and its structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of the compound has been studied using molecular simulation . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel pyrazole derivatives have been synthesized and characterized, demonstrating potential in the development of new chemical entities with varied biological activities. For instance, synthesis and spectral characterization, along with X-ray crystal structure studies of similar compounds, provide insight into their molecular geometries and electronic structures, contributing to the understanding of their reactivity and potential applications in medicinal chemistry (Kumara et al., 2018).

Anticancer Activity

  • Certain pyrazole and pyrazolopyrimidine derivatives have shown cytotoxic activity against cancer cells, highlighting their potential as therapeutic agents. For example, compounds synthesized for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggest their possible application in cancer treatment (Ashraf S. Hassan et al., 2014).

Antimicrobial and Antioxidant Activities

  • Research has also focused on the antimicrobial and antioxidant properties of pyrazole derivatives. These compounds have been evaluated for their efficacy against various microbial strains and their ability to scavenge free radicals, indicating their potential in treating infections and preventing oxidative stress-related damage (D. Sowmya et al., 2018).

Anti-inflammatory Activity

  • The exploration of pyrazole derivatives as inhibitors of enzymes involved in inflammatory processes, such as nitric oxide synthases (nNOS and iNOS), suggests their application in developing anti-inflammatory drugs. This research contributes to the discovery of potential therapeutics for diseases characterized by inflammation (Luisa C López Cara et al., 2009).

Mechanism of Action

The compound has shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-13-6-2-4-8-18(13)25-20(16-11-31(28,29)12-17(16)24-25)23-21(26)15-10-14-7-3-5-9-19(14)30-22(15)27/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRPOKYDRIGTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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